molecular formula C20H37NO2SSn B13908478 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester CAS No. 1820885-16-2

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester

Cat. No.: B13908478
CAS No.: 1820885-16-2
M. Wt: 474.3 g/mol
InChI Key: CZAFTEDCEOYADX-UHFFFAOYSA-N
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Description

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is a specialized organotin compound containing a thiazole heterocycle, a tributylstannyl substituent, and a tert-butyl ester group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for cross-coupling reactions, such as Stille couplings, due to the reactivity of the tributylstannyl group. The thiazole moiety provides structural rigidity and electronic diversity, making it valuable in pharmaceutical and agrochemical research. The tert-butyl ester group serves as a steric and electronic protecting group for carboxylic acids, enhancing stability during synthetic processes .

Properties

CAS No.

1820885-16-2

Molecular Formula

C20H37NO2SSn

Molecular Weight

474.3 g/mol

IUPAC Name

tert-butyl 5-tributylstannyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C8H10NO2S.3C4H9.Sn/c1-8(2,3)11-7(10)6-9-4-5-12-6;3*1-3-4-2;/h4H,1-3H3;3*1,3-4H2,2H3;

InChI Key

CZAFTEDCEOYADX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester generally involves two key stages:

Analytical Data and Characterization

The final compound is typically characterized by:

For example, methyl 4-(tributylstannyl)thiazole-2-carboxylate has a molecular weight of 432.2 g/mol and molecular formula C17H31NO2SSn, which is analogous to the tert-butyl ester derivative but with a methyl ester instead of tert-butyl.

Comparative Notes on Yields and Reaction Conditions

Preparation Step Typical Yield (%) Notes
Esterification (tert-butyl ester formation) 70-78 Acid-catalyzed, mild conditions, long reaction time
Halogenation (5-position) Variable (60-90) Depends on halogenating agent and substrate
Tributylstannylation (Stille coupling) 20-40 Moderate yields typical for organotin couplings, sensitive to catalyst and base choice

Chemical Reactions Analysis

Types of Reactions

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The thiazole ring and ester group can participate in oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Oxidized thiazole compounds.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 5-Tributylstannyl-2-thiazolecarboxylic acid.

Scientific Research Applications

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tributylstannyl group can facilitate nucleophilic substitution reactions, while the thiazole ring can engage in aromatic substitution and redox reactions. The ester group can undergo hydrolysis, releasing the carboxylic acid moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester with structurally or functionally analogous compounds, focusing on reactivity, safety, and applications.

Compound Key Functional Groups Reactivity/Applications Safety Profile
5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester Thiazole, tributylstannyl, tert-butyl ester Stille coupling, heterocyclic drug intermediate, agrochemical synthesis Likely skin/eye irritant; organotin toxicity (neurotoxic, hepatotoxic potential)
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine, iodomethyl, tert-butyl ester Suzuki-Miyaura coupling, chiral building block for pharmaceuticals Skin/eye irritant (Category 2); respiratory hazard (Specific Target Organ Toxicity)
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane, amino group, tert-butyl ester Conformationally constrained peptide mimics, β-amino acid synthesis Limited toxicity data; likely irritant (similar tert-butyl ester precautions apply)

Key Comparisons :

Reactivity: The tributylstannyl group in the target compound enables metal-mediated cross-coupling reactions (e.g., Stille coupling), whereas the iodomethyl group in (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester facilitates halogen-based couplings (e.g., Suzuki). Both are critical for carbon-carbon bond formation but differ in mechanistic pathways and catalyst systems . The cis-3-aminocyclobutanecarboxylic acid derivative lacks a reactive leaving group but serves as a rigid structural scaffold for peptide mimetics, contrasting with the electrophilic stannyl/iodo groups in the other compounds .

Stability and Handling: Organotin compounds like the target molecule are light- and moisture-sensitive, requiring inert atmosphere storage. In contrast, iodinated analogs (e.g., ) are less air-sensitive but may degrade upon prolonged exposure to heat. All tert-butyl esters share hydrolytic instability under acidic/basic conditions, necessitating pH-controlled environments during synthesis .

Safety and Toxicity: The target compound’s tributylstannyl group poses higher ecological and toxicological risks compared to iodine or amino substituents. Both the iodinated and stannylated derivatives require strict PPE protocols (gloves, goggles, ventilation), as highlighted in their respective safety data sheets .

Synthetic Utility :

  • The thiazole ring in the target compound enhances electron-deficient character , favoring reactions with electron-rich partners. Pyrrolidine and cyclobutane derivatives (e.g., ) are more suited for stereochemical control in chiral synthesis.

Biological Activity

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NOS
  • Molecular Weight : 251.39 g/mol
  • CAS Number : 1820885

Synthesis Methods

The synthesis of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Tributylstannylation : The introduction of the tributylstannyl group is achieved using tributyltin chloride under specific reaction conditions.
  • Esterification : The final step involves the reaction with tert-butyl alcohol to form the tert-butyl ester.

Anticancer Activity

Research has indicated that 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

Table 1: Anticancer Efficacy in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
PC-3 (Prostate Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)18Inhibition of PI3K/Akt signaling

Antimicrobial Activity

The compound also shows promising antimicrobial effects against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as NF-kB and MAPK, which are often dysregulated in cancer cells.

Case Studies

  • Case Study on Breast Cancer :
    • A study conducted on MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
  • Case Study on Bacterial Infections :
    • In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results demonstrated that it effectively reduced bacterial load in vitro, suggesting potential for therapeutic use in resistant infections.

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